3,7-Difluoro-2-nitro-9h-fluorene
Description
3,7-Difluoro-2-nitro-9H-fluorene (C₁₃H₇F₂NO₂) is a polycyclic aromatic hydrocarbon derivative featuring a fluorene backbone substituted with two fluorine atoms at positions 3 and 7 and a nitro group at position 2. Fluorene derivatives are renowned for their planar, conjugated π-systems, making them valuable in materials science, optoelectronics, and pharmaceutical synthesis. The nitro group (-NO₂) and fluorine substituents impart electron-withdrawing effects, influencing reactivity, solubility, and electronic properties. The molecular weight of 3,7-Difluoro-2-nitro-9H-fluorene is estimated at 247.20 g/mol, calculated based on the molecular formula and atomic masses .
Properties
CAS No. |
2795-55-3 |
|---|---|
Molecular Formula |
C13H7F2NO2 |
Molecular Weight |
247.20 g/mol |
IUPAC Name |
3,7-difluoro-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7F2NO2/c14-9-1-2-10-7(4-9)3-8-5-13(16(17)18)12(15)6-11(8)10/h1-2,4-6H,3H2 |
InChI Key |
JKNITGKNXVGUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C3=C1C=C(C=C3)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Difluoro-2-nitro-9H-fluorene typically involves the nitration of 3,7-difluorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the fluorene ring .
Industrial Production Methods
Industrial production of 3,7-Difluoro-2-nitro-9H-fluorene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Difluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3,7-Difluoro-2-amino-9H-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
3,7-Difluoro-2-nitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,7-Difluoro-2-nitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms can enhance the compound’s stability and binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 3,7-Difluoro-2-nitro-9H-fluorene with structurally related fluorene derivatives:
Substituent Effects on Properties
- Electron-Withdrawing Groups: The nitro group (-NO₂) at C2 in 3,7-Difluoro-2-nitro-9H-fluorene enhances electrophilic substitution reactivity compared to unsubstituted fluorene.
- Steric and Electronic Differences :
- Fluorine (atomic radius: 0.64 Å) introduces minimal steric hindrance compared to bulkier halogens like bromine (1.14 Å) or iodine (1.33 Å), preserving molecular planarity .
- The electron-withdrawing nature of fluorine (-I effect) stabilizes intermediates in substitution reactions, contrasting with bromine/iodine’s polarizability (+M effect) .
- Solubility and Stability: 9,9-Dialkyl substituents (e.g., dimethyl or dioctyl groups) improve solubility in nonpolar solvents but reduce conjugation efficiency. In contrast, 3,7-Difluoro-2-nitro-9H-fluorene’s lack of alkyl groups may favor crystalline packing, beneficial for semiconductor applications .
Biological Activity
3,7-Difluoro-2-nitro-9H-fluorene (CAS No. 2795-55-3) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound consists of a fluorene core with two fluorine atoms at the 3 and 7 positions and a nitro group at the 2 position. The molecular formula is , with a molecular weight of approximately 250.21 g/mol. Its distinct electronic properties, influenced by the presence of fluorine and nitro groups, make it a candidate for various pharmacological applications.
Structural Characteristics
The structural arrangement of 3,7-difluoro-2-nitro-9H-fluorene enhances its reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the fluorine atoms contribute to increased metabolic stability and bioavailability. This combination is significant for medicinal chemistry, as it may lead to compounds with improved therapeutic profiles.
Case Studies and Experimental Data
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of 3,7-difluoro-2-nitro-9H-fluorene.
-
Antimicrobial Studies : A recent study evaluated fluorene derivatives for their antimicrobial efficacy against various strains:
- Compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with observed zones of inhibition ranging from 8 mm to 11 mm.
- Reference drugs included vancomycin and gentamicin for comparison.
-
Anticancer Activity : In vitro studies assessed the cytotoxicity of related fluorene derivatives against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines:
- Certain derivatives exhibited higher cytotoxicity compared to standard treatments like Taxol.
- Mechanistic studies indicated that these compounds could effectively inhibit DHFR, leading to reduced cell proliferation.
Comparative Analysis
To better understand the biological activity of 3,7-difluoro-2-nitro-9H-fluorene, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Nitrofluorene | Nitro group at position 2 only | Moderate | Low |
| 4-Fluoro-2-nitrofluorene | Fluorine at position 4 | High | Moderate |
| 3,6-Dinitro-9H-fluorene | Two nitro groups | High | High |
| 3-Fluoro-2-nitrophenol | Phenolic structure | Moderate | Low |
This table highlights how the presence and position of functional groups influence both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
